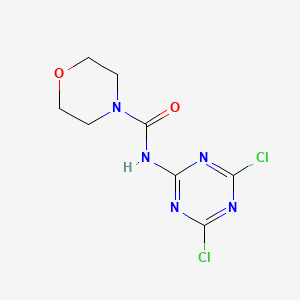
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide is a chemical compound belonging to the class of triazine derivatives Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring This specific compound is characterized by the presence of two chlorine atoms and a morpholinecarboxamide group attached to the triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide typically involves the nucleophilic substitution of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) with morpholine. The reaction is carried out in a solvent mixture of dioxane and water, with sodium carbonate as a base. The reaction mixture is stirred at elevated temperatures (70-80°C) to facilitate the substitution of chlorine atoms by the morpholine group .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation has been reported to enhance the reaction efficiency, providing higher yields and purity in a shorter time . This method is advantageous for large-scale production due to its efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the triazine ring can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, using reagents like hydrochloric acid or sodium hydroxide, are employed for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines results in the formation of substituted triazine derivatives, while hydrolysis leads to the formation of triazine ring cleavage products .
Applications De Recherche Scientifique
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide involves its interaction with specific molecular targets. The compound can inhibit the activity of enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential biological pathways, resulting in antimicrobial or antitumor effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trichloro-1,3,5-triazine: A precursor used in the synthesis of various triazine derivatives.
4,6-Dichloro-N-phenyl-1,3,5-triazin-2-amine: A similar compound with different substituents on the triazine ring.
4,6-Diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine:
Uniqueness
N-(4,6-Dichloro-1,3,5-triazin-2-yl)-4-morpholinecarboxamide is unique due to the presence of the morpholinecarboxamide group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it suitable for various applications in research and industry .
Propriétés
Numéro CAS |
5180-96-1 |
|---|---|
Formule moléculaire |
C8H9Cl2N5O2 |
Poids moléculaire |
278.09 g/mol |
Nom IUPAC |
N-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine-4-carboxamide |
InChI |
InChI=1S/C8H9Cl2N5O2/c9-5-11-6(10)13-7(12-5)14-8(16)15-1-3-17-4-2-15/h1-4H2,(H,11,12,13,14,16) |
Clé InChI |
NLQLTQIXANAYSL-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)NC2=NC(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


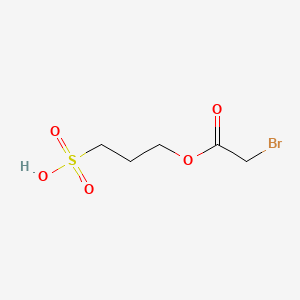
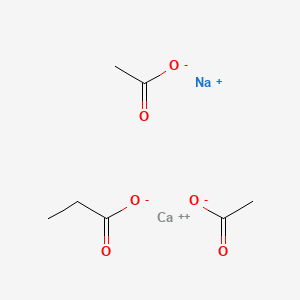

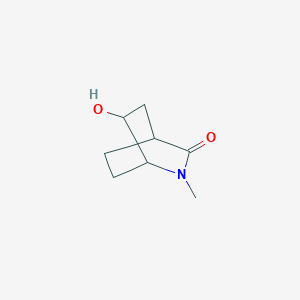
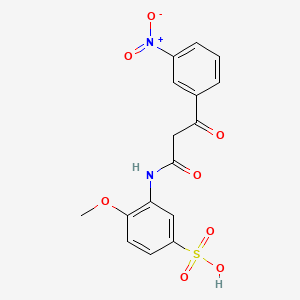
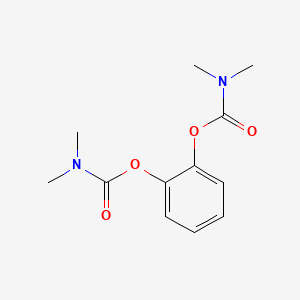
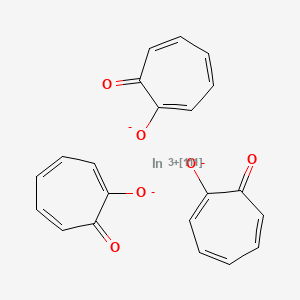
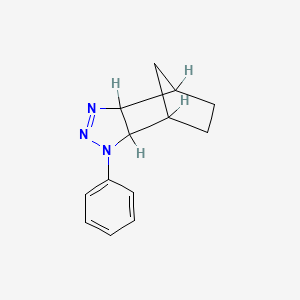
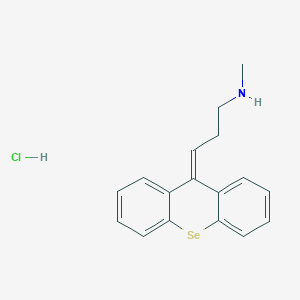


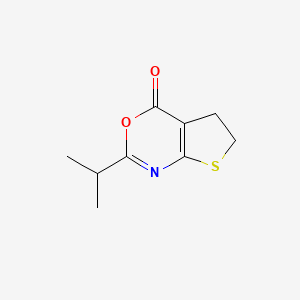
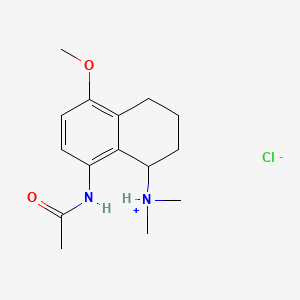
![(2R,3R,11bR)-9-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,10-diol](/img/structure/B12799683.png)
